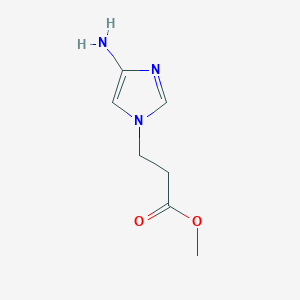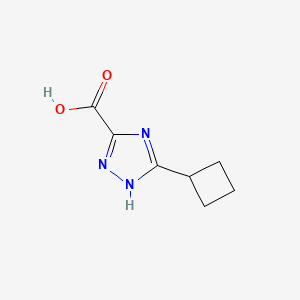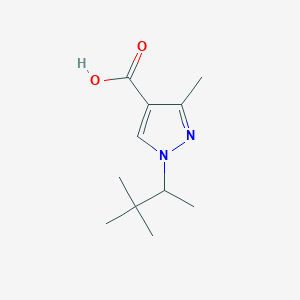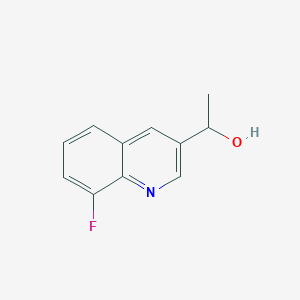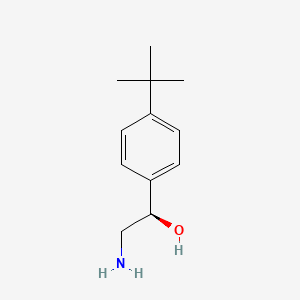
(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol” is a chiral compound with the following chemical structure:
This compound
It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a central carbon atom. The tert-butyl group (4-tert-butylphenyl) contributes to its unique properties .
Métodos De Preparación
Synthetic Routes:: One synthetic route involves the introduction of the tert-butoxycarbonyl (Boc) protecting group followed by reduction of the corresponding carbonyl compound. The Boc group can be removed later to yield the desired compound.
Reaction Conditions::- Protection of the amino group: Boc-Cl (tert-butoxycarbonyl chloride) in a solvent like dichloromethane (DCM).
- Reduction of the carbonyl group: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., tetrahydrofuran, THF).
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.
Análisis De Reacciones Químicas
Reactions::
- Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
- Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides or acyl chlorides.
- Oxidation: Ketone derivative.
- Reduction: Alcohol derivative.
- Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
Chemistry::
- Building block for organic synthesis.
- Ligand in asymmetric catalysis.
- Potential drug candidates due to chiral properties.
- Studied for its interactions with biological receptors.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(4-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1 |
Clave InChI |
NVKUZDMGMJAVBL-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
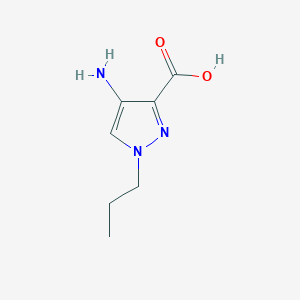
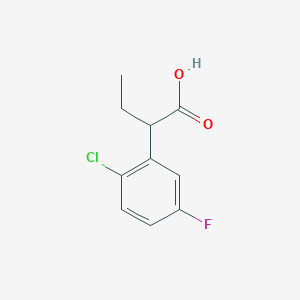



![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)

amine](/img/structure/B13303950.png)
